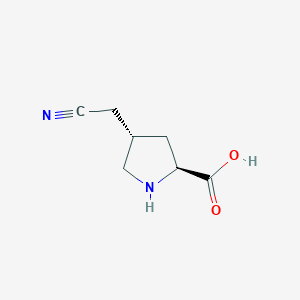

L-Proline, 4-(cyanomethyl)-, trans-

Description

Contextualization of Pyrrolidine (B122466) Architectures in Chiral Molecule Construction

The pyrrolidine ring is a privileged scaffold in the synthesis of chiral molecules, including a wide range of pharmaceuticals and natural products. acs.org Its inherent chirality and conformational constraints make it an ideal starting point for building stereochemically defined molecules. nih.gov The synthesis of many drugs containing a pyrrolidine ring often involves the introduction of a pre-functionalized, optically pure pyrrolidine fragment, with L-proline and its derivatives like 4-hydroxyproline (B1632879) being common choices. mdpi.com This approach ensures a high degree of stereocontrol in the final product. The construction of these chiral pyrrolidines can be achieved through various methods, including the cyclization of acyclic precursors and, more recently, through biocatalytic intramolecular C(sp3)–H amination. mdpi.comacs.org

Research Trajectories and Scope of L-Proline, 4-(cyanomethyl)-, trans- within Contemporary Organic Chemistry

L-Proline, 4-(cyanomethyl)-, trans- represents a specific and valuable building block within the family of proline derivatives. The trans configuration fixes the cyanomethyl group in a defined spatial orientation relative to the carboxylic acid and the pyrrolidine ring. The cyanomethyl group itself is a versatile functional handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, opening avenues for further molecular elaboration. organic-chemistry.org

Research involving this compound and its analogs focuses on several key areas:

Conformationally Constrained Peptides: Incorporating L-Proline, 4-(cyanomethyl)-, trans- into peptide chains can induce specific secondary structures, such as beta-turns, which are important for biological recognition processes. sigmaaldrich.com The defined stereochemistry and the steric bulk of the cyanomethyl group help to lock the peptide backbone into a desired conformation.

Scaffolds for Medicinal Chemistry: The pyrrolidine core and the reactive cyanomethyl group make this compound an attractive scaffold for the synthesis of novel therapeutic agents. nih.gov The ability to modify the cyanomethyl group allows for the introduction of diverse pharmacophores to explore structure-activity relationships.

Organocatalysis: L-proline and its derivatives are well-established organocatalysts. organic-chemistry.org While research on the specific catalytic activity of L-Proline, 4-(cyanomethyl)-, trans- is emerging, its structural similarity to other effective proline-based catalysts suggests potential applications in asymmetric synthesis.

Below is a data table summarizing key properties of L-Proline, 4-(cyanomethyl)-, trans- and related compounds.

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

| L-Proline | C5H9NO2 | 115.13 g/mol | Proteinogenic amino acid with a secondary amine in a pyrrolidine ring. sigmaaldrich.comnih.gov |

| trans-4-Hydroxy-L-proline | C5H9NO3 | 131.13 g/mol | A common starting material for the synthesis of 4-substituted prolines. mdpi.com |

| L-Proline, 4-(cyanomethyl)-, trans- | C7H10N2O2 | 154.17 g/mol | A non-natural amino acid with a cyanomethyl group in the trans position. |

The continued exploration of L-Proline, 4-(cyanomethyl)-, trans- and other functionalized proline derivatives promises to yield new tools and strategies for the construction of complex, stereochemically defined molecules with tailored properties for a wide range of applications.

Structure

3D Structure

Properties

CAS No. |

119595-95-8 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(2S,4S)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6+/m1/s1 |

InChI Key |

YFPQAWJWVOEVHN-RITPCOANSA-N |

SMILES |

C1C(CNC1C(=O)O)CC#N |

Isomeric SMILES |

C1[C@H](C[NH2+][C@@H]1C(=O)[O-])CC#N |

Canonical SMILES |

C1C(C[NH2+]C1C(=O)[O-])CC#N |

Synonyms |

L-Proline, 4-(cyanomethyl)-, trans- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Trans 4 Substituted L Proline Analogues

Stereoselective Approaches to the Pyrrolidine (B122466) Core

The pyrrolidine ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. frontiersin.orgnih.gov The stereoselective synthesis of this core is paramount for creating biologically active molecules.

The inherent chirality of L-proline makes it a valuable starting material for the synthesis of various pyrrolidine-containing compounds. mdpi.com Many synthetic strategies commence with commercially available and relatively inexpensive derivatives of L-proline, such as (2S,4R)-4-hydroxyproline, to introduce functionality at the C-4 position. nih.gov This approach leverages the existing stereocenter of the starting material to build more complex chiral molecules.

Alternative enantioselective pathways involve the asymmetric synthesis of the pyrrolidine ring itself. One notable method is the organocatalyzed asymmetric α-amination of aldehydes, a reaction for which proline itself can act as a catalyst. x-mol.comresearchgate.net Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes provide a powerful tool for constructing highly functionalized pyrrolidine rings with excellent stereocontrol. nih.gov

Key enantioselective strategies include:

Utilization of Chiral Pool Starting Materials : Employing readily available chiral molecules like L-proline or its derivatives. mdpi.comnih.gov

Asymmetric Catalysis : Using chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring. mdpi.commdpi.com

1,3-Dipolar Cycloadditions : A versatile method for constructing the five-membered ring with defined stereochemistry. nih.gov

Achieving the desired trans configuration at the C-4 position is a critical step in the synthesis of L-Proline, 4-(cyanomethyl)-, trans-. Several methodologies have been developed to control the diastereoselectivity of reactions at this position.

One approach involves the diastereoselective hydrogenation of a double bond within the pyrrolidine ring. For instance, the synthesis of cis- and trans-4-substituted prolinols can be achieved through the diastereoselective hydrogenation of coupling products using different catalysts. elsevierpure.com Another powerful technique is the stereoselective alkylation of proline enolates. The diastereoselectivity of this reaction can be influenced by the choice of the N-protecting group and the alkylating agent. nih.gov

A study on the synthesis of 4-(arylmethyl)proline derivatives demonstrated that hydroboration of a C-4 methylene (B1212753) group followed by a Suzuki cross-coupling reaction can provide access to 4-substituted prolines, albeit with modest diastereoselectivity that necessitated separation of the isomers. ethz.ch In contrast, cascade reactions involving Cu(I)-catalyzed [3+2]-cycloaddition have been shown to produce highly functionalized proline derivatives with excellent diastereoselectivity. mdpi.comnih.gov

| Method | Key Features | Diastereoselectivity |

| Diastereoselective Hydrogenation | Utilizes specific catalysts (e.g., Pd/C, Crabtree's catalyst) to control the stereochemical outcome of hydrogenation. elsevierpure.com | Catalyst dependent, can yield either cis or trans isomers. elsevierpure.com |

| Alkylation of Proline Enolates | The stereochemical outcome is influenced by the N-protecting group and the nature of the electrophile. nih.gov | Variable, dependent on reaction conditions. nih.gov |

| Hydroboration-Suzuki Coupling | Involves the hydroboration of a 4-methylene proline derivative followed by a cross-coupling reaction. ethz.ch | Modest, often requiring diastereomer separation. ethz.ch |

| Cascade Cycloaddition | A Cu(I)-catalyzed reaction of CF3-substituted allenynes and tosylazide. mdpi.comnih.gov | High diastereoselectivity. mdpi.comnih.gov |

Strategies for the Introduction of the Cyanomethyl Moiety

The introduction of the cyanomethyl group at the C-4 position requires the formation of a carbon-carbon bond and the presence of a nitrile functional group.

Several methods for forming a carbon-carbon bond at the C-4 position of the pyrrolidine ring are available to synthetic chemists. Radical coupling reactions have been employed to create a C-C bond at the C-4 position of an azetidin-2-one (B1220530) ring, a strategy that could be adapted for proline derivatives. rsc.org

More commonly, cross-coupling reactions such as the Suzuki reaction are utilized. For example, a 4-substituted proline bearing a borane (B79455) intermediate can be coupled with an appropriate aryl or alkyl halide. ethz.ch Another approach involves the alkylation of nitriles. For instance, a nitrile can be alkylated with an alcohol in a process known as cyanomethylation. organic-chemistry.org This could potentially be applied by reacting a suitable C-4 electrophile on the proline ring with a cyanomethyl nucleophile.

The nitrile functional group can be introduced through various synthetic transformations. A common method is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium cyanide, in an SN2 reaction. youtube.com This would involve converting a hydroxyl group at the end of the C-4 substituent into a good leaving group, such as a tosylate or a bromide, followed by reaction with cyanide.

Another prevalent method for nitrile synthesis is the dehydration of a primary amide. numberanalytics.com Reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide can effectively carry out this transformation. youtube.com Therefore, a synthetic route could involve the elaboration of the C-4 substituent to a carboxamide, which is then dehydrated to the desired nitrile.

| Method | Description | Starting Material | Reagents |

| Nucleophilic Substitution | An SN2 reaction where a leaving group is displaced by a cyanide anion. youtube.com | Alkyl halide or sulfonate | Sodium or potassium cyanide |

| Dehydration of Amides | Removal of a water molecule from a primary amide to form a nitrile. numberanalytics.com | Primary amide | Thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅) |

| Cyanation of Alcohols | Direct conversion of benzylic alcohols to nitriles. organic-chemistry.org | Benzylic alcohol | Trimethylsilyl cyanide (TMSCN), Indium(III) bromide (InBr₃) |

Protecting Group Chemistry in the Synthesis of L-Proline, 4-(cyanomethyl)-, trans-

The synthesis of L-Proline, 4-(cyanomethyl)-, trans- necessitates the use of protecting groups to mask the reactive amine and carboxylic acid functionalities of the proline backbone, preventing unwanted side reactions. biosynth.comjocpr.com The choice of protecting groups is crucial and they must be orthogonal, meaning they can be removed under different conditions without affecting each other. biosynth.com

For the amine group of proline, the most common protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. jocpr.comrsc.org The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Fmoc group is base-labile (e.g., removed with piperidine). biosynth.compeptide.com

The carboxylic acid is often protected as an ester, for example, a methyl or benzyl (B1604629) ester. Benzyl esters can be removed by hydrogenolysis. rsc.org In some strategies, the peptide chain itself can act as a protecting group for the amine and carboxyl functionalities of an incorporated proline residue. nih.gov

| Protecting Group | Functional Group Protected | Common Removal Conditions |

| tert-Butoxycarbonyl (Boc) | Amine | Trifluoroacetic acid (TFA) jocpr.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Piperidine peptide.com |

| Benzyl (Bn) | Carboxylic acid (as ester), Amine (as Cbz) | Hydrogenolysis (H₂, Pd/C) rsc.org |

| tert-Butyl (tBu) | Carboxylic acid (as ester), Hydroxyl | Strong acid (e.g., TFA) peptide.com |

Chemical Derivatization Routes from Precursor Prolines

A cornerstone in the synthesis of trans-4-substituted L-proline analogs is the utilization of readily available and chiral L-proline precursors, most notably trans-4-hydroxy-L-proline. This section explores the chemical derivatization routes that leverage this precursor to introduce a variety of substituents, including the cyanomethyl group.

A common and effective strategy involves the initial oxidation of the hydroxyl group in a protected trans-4-hydroxy-L-proline derivative to a ketone, yielding a 4-oxo-L-proline intermediate. This ketone then serves as a versatile electrophilic handle for the introduction of various nucleophiles. For the synthesis of L-Proline, 4-(cyanomethyl)-, trans-, a Wittig reaction employing a (cyanomethyl)triphenylphosphonium halide is a plausible and efficient method. masterorganicchemistry.comyoutube.com The ylide, generated by treating the phosphonium (B103445) salt with a strong base, would react with the 4-oxo-proline derivative to form a 4-(cyanomethylidene)-L-proline intermediate. Subsequent stereoselective hydrogenation of the exocyclic double bond would then yield the desired trans-4-(cyanomethyl)-L-proline. The stereochemical outcome of the reduction can often be controlled by the choice of catalyst and reaction conditions.

An alternative approach to derivatization from trans-4-hydroxy-L-proline involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. google.com This activated intermediate can then undergo a nucleophilic substitution (SN2) reaction with a suitable nucleophile. For the synthesis of the target compound, this would conceptually involve a reaction with a cyanide anion. However, direct SN2 reaction with cyanide on a secondary carbon of the proline ring can be challenging and may be accompanied by elimination side reactions. A more viable two-step approach could involve the introduction of a one-carbon extender with a terminal leaving group, followed by displacement with cyanide.

The "proline editing" strategy offers a sophisticated solid-phase approach for the synthesis of diverse 4-substituted proline-containing peptides. This method involves the incorporation of Fmoc-4R-hydroxyproline into a peptide sequence, followed by selective modification of the hydroxyl group on the solid support. This has been successfully applied to generate a wide array of 4-substituted prolyl amino acids.

Enzymatic and Biocatalytic Pathways to Proline Derivatization

The production of the key precursor, trans-4-hydroxy-L-proline, has increasingly shifted from traditional acid hydrolysis of collagen, a process fraught with environmental concerns and low productivity, to more sustainable enzymatic and biocatalytic methods. nih.govnih.gov

Proline Hydroxylase-Mediated Transformations as Precursors

The direct and stereospecific hydroxylation of L-proline at the trans-4 position is efficiently catalyzed by a class of enzymes known as proline-4-hydroxylases (P4Hs). google.com These non-heme iron(II) and α-ketoglutarate-dependent dioxygenases offer a green and highly selective route to trans-4-hydroxy-L-proline. P4Hs from various microbial sources, such as Dactylosporangium sp. and Amycolatopsis sp., have been identified and characterized for this purpose. google.com The enzymatic reaction requires molecular oxygen, Fe2+, and α-ketoglutarate as a co-substrate. google.com The use of whole-cell biocatalysts expressing P4Hs has proven to be an effective strategy, eliminating the need for costly enzyme purification.

| Enzyme Source | Host Organism | Product Titer (g/L) | Reference |

| Dactylosporangium sp. RH1 | Escherichia coli | 99.9 | researchgate.net |

| Dactylosporangium sp. | Escherichia coli | 54.8 | nih.gov |

Table 1: Examples of trans-4-hydroxy-L-proline production using proline-4-hydroxylase.

Metabolic Engineering for Enhanced Precursor Production

To further enhance the efficiency of microbial production of trans-4-hydroxy-L-proline, metabolic engineering strategies have been extensively applied to host organisms like Escherichia coli and Corynebacterium glutamicum. nih.govnih.govnih.govscispace.comd-nb.inforesearchgate.netnih.gov These strategies aim to increase the intracellular availability of the L-proline substrate and the α-ketoglutarate co-substrate while minimizing the formation of byproducts.

Key metabolic engineering approaches include:

Overexpression of proline biosynthesis genes: Increasing the expression of genes involved in the L-proline biosynthetic pathway to boost the intracellular pool of the substrate.

Deletion of proline degradation pathways: Knocking out genes responsible for the catabolism of L-proline to prevent its consumption.

Engineering of the tricarboxylic acid (TCA) cycle: Modulating the TCA cycle to channel more carbon flux towards the synthesis of α-ketoglutarate.

Heterologous expression of potent proline-4-hydroxylases: Introducing and overexpressing highly active P4H enzymes from other organisms.

These integrated engineering strategies have led to significant improvements in the titer, yield, and productivity of trans-4-hydroxy-L-proline, making biocatalytic production a commercially viable alternative to traditional chemical methods. For instance, a metabolically engineered E. coli strain was reported to produce up to 31.0 g/L of trans-4-hydroxy-L-proline directly from glucose. nih.gov

| Engineered Strain | Key Modifications | Product Titer (g/L) | Reference |

| Escherichia coli | Overexpression of P4H and ProBA, knockout of putA, sucAB, aceAK | 31.0 | nih.gov |

| Escherichia coli | Deletion of putA, proP, putP, aceA; proB mutation; quorum sensing circuit | 43.2 | nih.gov |

| Corynebacterium glutamicum | Expression of trans-P4H | - | nih.govd-nb.info |

Table 2: Examples of metabolically engineered strains for trans-4-hydroxy-L-proline production.

Conformational Analysis and Stereochemical Implications of L Proline, 4 Cyanomethyl , Trans

Pyrrolidine (B122466) Ring Puckering Modes and Dynamics (C-gamma exo and endo)

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-exo and Cγ-endo. nih.gov This nomenclature is based on the position of the Cγ carbon relative to the plane of the other four ring atoms. In the Cγ-exo pucker, the Cγ atom is on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side. nih.gov The interconversion between these two puckering modes has a relatively low activation barrier of 2–5 kcal/mol, allowing for rapid transitions on the picosecond timescale at room temperature. nih.gov

The preference for a particular pucker is influenced by several factors, including the nature and stereochemistry of substituents on the ring. nih.gov For 4-substituted prolines, the stereochemistry at the C4 position is a critical determinant of the favored pucker. Generally, for prolines with a 4R configuration, an exo pucker is favored, whereas a 4S configuration promotes an endo pucker. nih.govnih.gov This preference is largely governed by stereoelectronic effects, particularly the gauche effect, where an electron-withdrawing substituent at the 4-position favors a pseudo-axial orientation. nih.gov

Table 1: General Puckering Preferences in 4-Substituted Prolines

| Substituent Type | 4R Configuration | 4S Configuration |

| Bulky | endo favored | exo favored |

| Electron-withdrawing | exo favored | endo favored |

This table summarizes general trends and the actual preference for L-Proline, 4-(cyanomethyl)-, trans- may depend on a complex interplay of steric and electronic factors.

Influence of the trans-4-Cyanomethyl Substituent on Ring Conformation and Rigidity

The presence of the trans-4-cyanomethyl substituent significantly impacts the conformational landscape of the pyrrolidine ring, primarily by influencing its rigidity and the equilibrium between the exo and endo puckers. Substituents at the C4 position can impose steric and stereoelectronic constraints that modulate the ring's flexibility. nih.gov

The electron-withdrawing nature of the cyano group also plays a role. Electron-withdrawing substituents at the 4-position have been shown to favor a Cγ-exo pucker in the 4R configuration due to hyperconjugation effects. nih.gov This stereoelectronic preference for the exo pucker, combined with the steric bulk of the cyanomethyl group, would strongly favor a single, well-defined ring conformation for L-Proline, 4-(cyanomethyl)-, trans-.

Stereoelectronic Effects Governing Configuration and Conformational Preferences

Stereoelectronic effects are crucial in dictating the conformational preferences of substituted prolines. These effects arise from the interaction of electron orbitals and can override purely steric considerations. nih.gov

One of the most significant stereoelectronic effects in 4-substituted prolines is the gauche effect . This effect describes the tendency of a molecule to adopt a gauche conformation when it possesses adjacent atoms with high electronegativity. In the context of 4-substituted prolines, an electron-withdrawing substituent at the 4-position, such as a cyano group, will favor a gauche relationship with the Cβ-Cα and Cδ-N bonds. nih.gov This preference leads to the substituent adopting a pseudo-axial orientation, which corresponds to an endo pucker for the 4S configuration and an exo pucker for the 4R configuration. nih.govnih.gov For L-Proline, 4-(cyanomethyl)-, trans- (analogous to 4R), this effect would therefore stabilize the Cγ-exo pucker.

Another important stereoelectronic interaction is the n→π* interaction . This involves the delocalization of the lone pair of electrons (n) from the preceding carbonyl oxygen into the antibonding orbital (π) of the proline's own carbonyl group. The strength of this interaction is dependent on the ring pucker, with the exo pucker generally being more favorable for a strong n→π interaction. nih.gov The electron-withdrawing nature of the cyanomethyl group in the trans position would likely enhance the electrophilicity of the C-X σ* orbital, further influencing the conformational equilibrium. nih.gov

Analysis of Cis–Trans Isomerization at X-Pro Peptide Bonds in Proline-Containing Structures

The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. Unlike other peptide bonds where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans isomers of an X-Pro bond is relatively small, leading to a significant population of the cis isomer. nih.govethz.ch The activation barrier for cis-trans isomerization is high (around 13-20 kcal/mol), making this a slow process on the NMR timescale. nih.govnih.gov

The conformational preference of the pyrrolidine ring is correlated with the cis/trans state of the preceding peptide bond. Generally, the Cγ-endo pucker is more frequently associated with the cis isomer, while the Cγ-exo pucker shows less preference and is compatible with both cis and trans isomers. nih.govnih.gov

Substituents on the proline ring can significantly influence the cis/trans equilibrium. Electron-withdrawing substituents at the 4R position, which favor the exo pucker, have been shown to increase the population of the trans isomer. nih.govsigmaaldrich.com Therefore, for L-Proline, 4-(cyanomethyl)-, trans-, the strong preference for the Cγ-exo pucker induced by the cyanomethyl group is expected to shift the equilibrium towards the trans conformation of the preceding peptide bond. This effect can be attributed to a combination of steric and stereoelectronic factors. The rigid exo pucker may sterically disfavor the cis conformation, while the electronic influence of the substituent can modulate the relative energies of the cis and trans transition states for isomerization. sigmaaldrich.com

Table 2: Factors Influencing Cis-Trans Isomerism of X-Pro Bonds

| Factor | Influence on Cis/Trans Equilibrium |

| Unsubstituted Proline | Small energy difference between cis and trans |

| 4R Electron-withdrawing Substituent | Favors trans isomer |

| 4S Electron-withdrawing Substituent | Can favor cis isomer |

| Pyrrolidine Ring Pucker | Endo pucker often associated with cis isomer |

This has important consequences for protein and peptide structure, as the cis/trans state of a proline residue can act as a molecular switch, influencing folding, stability, and biological activity. nih.gov By biasing the equilibrium towards the trans state, the incorporation of L-Proline, 4-(cyanomethyl)-, trans- can be a tool to enforce a specific backbone conformation in peptide design.

Mechanistic Investigations of Reactions Involving L Proline, 4 Cyanomethyl , Trans

Elucidation of Reaction Pathways in the Synthesis of L-Proline, 4-(cyanomethyl)-, trans-

The synthesis of L-Proline, 4-(cyanomethyl)-, trans- is most commonly achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis. The typical synthetic route commences with a readily available chiral precursor, such as N-protected (2S,4R)-4-hydroxy-L-proline. The stereochemistry of the starting material is crucial for obtaining the desired trans configuration in the final product.

The reaction pathway can be dissected into two key steps:

Activation of the Hydroxyl Group: The hydroxyl group at the 4-position is a poor leaving group. Therefore, it must be converted into a better leaving group. This is typically accomplished by mesylation or tosylation, where the hydroxyl group reacts with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine (B128534) or pyridine. This reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the formation of a mesylate or tosylate ester. The resulting sulfonate is an excellent leaving group due to the stability of the corresponding anion.

Nucleophilic Substitution: The activated precursor, for instance, N-Boc-(2S,4R)-4-mesyloxy-L-proline methyl ester, is then subjected to a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.comyoutube.com The cyanide anion, a potent nucleophile, attacks the carbon atom at the 4-position from the side opposite to the leaving group (the mesylate group). masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the C4 position. masterorganicchemistry.com Starting with the (4R)-hydroxyproline derivative, the SN2 displacement results in the formation of the (4S)-cyanomethyl product, which corresponds to the trans relationship between the carboxyl group at C2 and the new cyanomethyl group at C4.

The rate of this SN2 reaction is dependent on the concentration of both the proline substrate and the cyanide nucleophile. youtube.comyoutube.com The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is generally preferred to solvate the cation of the cyanide salt without significantly solvating the nucleophilic anion, thus enhancing its reactivity. acs.org

Table 1: Key Steps in the Synthesis of L-Proline, 4-(cyanomethyl)-, trans-

| Step | Reaction Type | Reagents | Key Mechanistic Feature |

| 1 | Activation | Methanesulfonyl chloride (MsCl), Triethylamine (NEt₃) | Conversion of a poor leaving group (-OH) into a good leaving group (-OMs). |

| 2 | Nucleophilic Substitution | Sodium Cyanide (NaCN) | SN2 backside attack leading to inversion of stereochemistry at C4. masterorganicchemistry.com |

Mechanistic Studies of Derivatization Reactions Utilizing L-Proline, 4-(cyanomethyl)-, trans-

L-Proline, 4-(cyanomethyl)-, trans- serves as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and peptide science. nih.gov Its derivatization can occur at several sites: the secondary amine, the carboxylic acid, and the nitrile functional group.

Esterification of the Carboxylic Acid: The carboxylic acid moiety can be converted to an ester under standard conditions, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base. The mechanism of Fischer esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

Transformations of the Nitrile Group: The cyanomethyl group offers a rich platform for chemical modifications.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (producing a dicarboxylic acid proline derivative) or an amide. The mechanism involves nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides access to proline derivatives with a 4-(2-aminoethyl) substituent. The mechanism of hydride reduction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by workup to protonate the resulting imine anion.

Cycloadditions: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction) to form tetrazoles, which are important pharmacophores. nih.gov

Table 2: Potential Derivatization Reactions and their Mechanistic Types

| Functional Group | Reaction | Reagent Examples | General Mechanism |

| Secondary Amine | N-Acylation | Acetyl chloride | Nucleophilic Acyl Substitution |

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Fischer Esterification |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Nucleophilic Addition-Elimination |

| Nitrile | Reduction | LiAlH₄ | Nucleophilic Addition |

| Nitrile | Cycloaddition | Sodium azide | [3+2] Cycloaddition |

Role of Intramolecular Interactions and Chirality in Reaction Kinetics and Selectivity

The stereochemistry and conformational preferences of L-Proline, 4-(cyanomethyl)-, trans- are critical determinants of its reactivity. The pyrrolidine (B122466) ring of proline is not planar and exists in two major puckered conformations, known as Cγ-endo (down) and Cγ-exo (up), relative to the plane defined by the other four ring atoms. The substituent at the 4-position significantly influences the equilibrium between these two conformers. nih.gov

An electron-withdrawing substituent at the 4-position, such as the cyanomethyl group, can have a profound impact on the ring pucker and the cis-trans isomerization of the peptide bond preceding the proline residue in a peptide chain. nih.govrsc.org For 4-substituted prolines, the trans isomer with respect to the carboxyl group (as in L-Proline, 4-(cyanomethyl)-, trans-) generally favors an exo ring pucker. nih.gov This conformational bias can affect the accessibility of the different functional groups for reaction. For instance, a preferred ring conformation might shield one face of the molecule, leading to enhanced diastereoselectivity in reactions involving the proline scaffold.

The chirality of the molecule is fundamental to its role in asymmetric catalysis and as a chiral building block. The inherent chirality of L-Proline, 4-(cyanomethyl)-, trans-, derived from the L-proline backbone, directs the stereochemical outcome of many reactions. In derivatization reactions that create a new stereocenter, the existing chiral centers can induce diastereoselectivity.

Furthermore, the cyanomethyl group itself can engage in intramolecular interactions. Although not a strong hydrogen bond donor or acceptor, the nitrile group possesses a significant dipole moment. This could lead to subtle, yet influential, dipole-dipole interactions with other polar groups within the molecule or with reactants and solvents. These interactions can affect the transition state energies of reactions, thereby influencing their kinetics. For example, in metal-catalyzed reactions, the nitrile nitrogen could potentially coordinate to the metal center, acting as a directing group and influencing the regioselectivity or stereoselectivity of the transformation. rsc.org

Computational and Theoretical Chemistry Studies of L Proline, 4 Cyanomethyl , Trans

Quantum Mechanical Calculations for Conformational Energy Landscapes

Quantum mechanical calculations are fundamental in determining the stable conformations of a molecule and the energy barriers between them. For trans-4-(cyanomethyl)-L-proline, these calculations would map its potential energy surface, identifying low-energy conformers. This analysis is crucial as the conformation of the proline ring and the orientation of its substituents dictate its biological activity and role in peptide structures.

Currently, specific quantum mechanical studies detailing the complete conformational energy landscape of trans-4-(cyanomethyl)-L-proline are not available in publicly accessible literature. Such a study would typically involve systematic scans of dihedral angles associated with the pyrrolidine (B122466) ring pucker and the rotation of the cyanomethyl and carboxyl groups to identify all energy minima and transition states.

Density Functional Theory (DFT) Applications for Reactivity Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. For trans-4-(cyanomethyl)-L-proline, DFT could be employed to calculate various reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions. These descriptors would help in predicting sites susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT is instrumental in locating and characterizing transition state structures for reactions involving this molecule, thereby providing mechanistic insights and reaction energy barriers. As of now, specific DFT studies focused on the reactivity prediction and transition state analysis of trans-4-(cyanomethyl)-L-proline have not been reported in scientific literature.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with the surrounding environment, such as solvent molecules. An MD simulation of trans-4-(cyanomethyl)-L-proline in an aqueous solution would reveal how water molecules influence its conformational preferences and the dynamics of the proline ring.

This information is vital for understanding how the molecule behaves in a biological context. However, there are currently no published molecular dynamics simulation studies specifically investigating the dynamic behavior and solvent effects of trans-4-(cyanomethyl)-L-proline.

In Silico Predictions of Stereochemical Outcomes in Synthetic Transformations

Computational methods, or in silico predictions, can be a valuable tool in forecasting the stereochemical outcome of synthetic reactions. By modeling the transition states of reactions that lead to the formation of chiral centers, it is possible to predict which diastereomer or enantiomer will be preferentially formed.

For the synthesis of trans-4-(cyanomethyl)-L-proline, which contains multiple stereocenters, computational modeling could guide the selection of reagents and reaction conditions to achieve the desired stereoisomer with high selectivity. At present, there is a lack of specific in silico studies in the available literature that predict the stereochemical outcomes in the synthesis of trans-4-(cyanomethyl)-L-proline.

Advanced Applications of L Proline, 4 Cyanomethyl , Trans in Asymmetric Synthesis

L-Proline, 4-(cyanomethyl)-, trans- as a Chiral Building Block

The rigid, conformationally constrained framework of the proline ring, combined with the presence of multiple stereocenters, makes it an invaluable starting material for the synthesis of a wide array of complex chiral molecules. The introduction of a cyanomethyl group at the 4-position in a trans configuration adds a versatile functional handle that can be elaborated into various other functionalities, further expanding its synthetic utility.

Synthesis of Complex Polycyclic Frameworks

While direct examples of the use of L-Proline, 4-(cyanomethyl)-, trans- in the synthesis of complex polycyclic frameworks are not extensively documented in publicly available literature, the application of other 4-substituted proline derivatives provides a strong basis for its potential in this area. For instance, the synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline has been achieved through the alkylation of N-Boc-L-pyroglutamic acid methyl ester, followed by intramolecular Friedel-Crafts ring closure to afford fused 1-azacyclodihydroindene derivatives. researchgate.net This strategy highlights how a substituent at the C-4 position can be instrumental in the construction of intricate, fused ring systems.

The cyanomethyl group in L-Proline, 4-(cyanomethyl)-, trans- offers a unique opportunity for the construction of polycyclic systems. The nitrile functionality can participate in various cyclization reactions. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be used in intramolecular amidation or alkylation reactions to form new rings. Furthermore, the methylene (B1212753) group adjacent to the nitrile is activated and can be deprotonated to form a carbanion, which can then act as a nucleophile in intramolecular cyclization reactions. The development of substrate-controlled diversity-oriented synthesis of polycyclic frameworks via annulation reactions demonstrates the potential for creating novel and structurally complex spiro multi-heterocyclic skeletons. acs.org

Construction of Stereodefined Nitrogen Heterocycles

Nitrogen heterocycles are ubiquitous structural motifs in pharmaceuticals and biologically active natural products. The stereoselective synthesis of these compounds is therefore a critical area of research. 4-substituted prolines are valuable precursors for a variety of nitrogen-containing heterocyclic systems. For example, the synthesis of a constrained tricyclic peptidomimetic scaffold has been reported, derived from the combination of trans-4-hydroxy-L-proline and tartaric acid derivatives. researchgate.net This work underscores the utility of 4-substituted prolines in creating rigid, stereodefined heterocyclic architectures.

The cyanomethyl group of L-Proline, 4-(cyanomethyl)-, trans- can be a key element in the synthesis of stereodefined nitrogen heterocycles. The nitrile can be transformed into an amino group, which can then be used to construct piperidines, pyrrolizidines, and indolizidines, which are common cores in many alkaloids. The synthesis of proline-based N-heterocyclic carbene ligands has also been reported, showcasing the versatility of proline derivatives in modern synthetic chemistry. pnas.org

Potential as an Organocatalyst or Chiral Ligand in Asymmetric Transformations

The field of organocatalysis has seen an explosion of interest in recent decades, with proline and its derivatives playing a central role. researcher.lifelibretexts.org The ability of proline to activate substrates through the formation of enamine or iminium ion intermediates has been exploited in a wide range of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netresearcher.lifelibretexts.org

Design Principles for Proline-Derived Organocatalysts with 4-Substituents

The introduction of substituents at the 4-position of the proline ring is a well-established strategy for modulating the performance of proline-based organocatalysts. The substituent can influence the catalyst's solubility, steric bulk, and electronic properties, all of which can have a profound impact on the stereochemical outcome of the catalyzed reaction.

The design of proline-derived organocatalysts with 4-substituents often focuses on creating a well-defined chiral environment around the catalytic site. The substituent can serve to block one face of the reactive intermediate, thereby directing the approach of the reaction partner and leading to high levels of enantioselectivity. For example, tetrazole and acylsulfonamide organocatalysts derived from proline have been shown to give superior results to proline itself in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions. acs.orgorganic-chemistry.org The development of chiral porous organic cages with proline-substituted ligands further highlights the importance of a defined three-dimensional structure for achieving high enantioselectivity. nih.gov

The trans-4-(cyanomethyl) group in L-proline is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the nucleophilicity of the secondary amine. This electronic modulation can affect the rate and selectivity of catalytic cycles. Furthermore, the cyanomethyl group can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrates, which can help to organize the transition state and enhance stereoselectivity.

Evaluation in Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Aldol, Mannich, Michael Additions)

Proline and its derivatives have been extensively used as catalysts in a variety of enantioselective transformations. While specific data for L-Proline, 4-(cyanomethyl)-, trans- is limited, the performance of other 4-substituted prolines provides a strong indication of its potential.

Aldol Reactions: The proline-catalyzed asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. pnas.orglibretexts.org The stereochemical outcome of the reaction is highly dependent on the structure of the proline catalyst. L-prolinamides, for instance, have been shown to be active catalysts for the direct aldol reaction, with enantioselectivity being influenced by the nature of the amide substituent. acs.org It is conceivable that a catalyst derived from L-Proline, 4-(cyanomethyl)-, trans- could exhibit unique reactivity and selectivity profiles in aldol reactions due to the electronic nature of the cyanomethyl group.

Mannich Reactions: The asymmetric Mannich reaction, which involves the addition of an enolizable carbonyl compound to an imine, is another area where proline-based catalysts have excelled. libretexts.orgresearchgate.netacs.orgresearchgate.net The development of proline-derived organocatalysts has led to significant improvements in the efficiency and stereoselectivity of this reaction. acs.orgorganic-chemistry.org The electronic properties of the trans-4-(cyanomethyl) substituent could influence the formation and reactivity of the enamine intermediate, potentially leading to high yields and enantioselectivities in Mannich reactions.

Michael Additions: The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds. Proline and its derivatives have been successfully employed as catalysts for the addition of ketones and aldehydes to nitro-olefins and other Michael acceptors. acs.orgmdpi.comcapes.gov.br The development of bifunctional organocatalysts derived from L-proline has proven to be particularly effective in this transformation. acs.org The cyanomethyl group in L-Proline, 4-(cyanomethyl)-, trans- could participate in organizing the transition state assembly through non-covalent interactions, thus influencing the stereochemical outcome of the Michael addition.

| Asymmetric Reaction | Potential Role of L-Proline, 4-(cyanomethyl)-, trans- | Anticipated Advantages | Relevant Research Findings on Analogues |

|---|---|---|---|

| Aldol Reaction | As an organocatalyst or precursor to a catalyst. | Modulation of catalyst solubility and electronic properties, potentially leading to improved selectivity. | L-prolinamides show catalytic activity with enantioselectivity dependent on the amide substituent. acs.org |

| Mannich Reaction | As an organocatalyst. | The electron-withdrawing nature of the cyanomethyl group could enhance the acidity of the carboxylic acid, influencing the catalytic cycle. | Proline-derived tetrazole and acylsulfonamide catalysts outperform proline. acs.orgorganic-chemistry.org |

| Michael Addition | As a bifunctional organocatalyst. | The cyanomethyl group could participate in hydrogen bonding or other non-covalent interactions to organize the transition state. | Bifunctional L-proline derived organocatalysts are effective for the asymmetric Michael addition. acs.org |

Precursors for Advanced Nitrogen-Containing Fine Chemicals

The versatility of the cyanomethyl group makes L-Proline, 4-(cyanomethyl)-, trans- a valuable precursor for a variety of advanced nitrogen-containing fine chemicals. The nitrile functionality can be readily converted into other important functional groups, opening up a wide range of synthetic possibilities.

The reduction of the nitrile group would yield a primary amine, leading to the formation of trans-4-(aminomethyl)-L-proline. This diamino acid could be a valuable building block for the synthesis of peptidomimetics, constrained peptides, and novel polymers. The presence of two primary amino groups with different reactivities (one being part of the proline ring) allows for selective functionalization.

Hydrolysis of the nitrile group would afford trans-4-(carboxymethyl)-L-proline. This dicarboxylic amino acid could be used as a chelating agent or as a monomer for the synthesis of polyesters and polyamides with unique properties. The additional carboxylic acid group can also serve as a handle for further functionalization or for attachment to solid supports.

Furthermore, the cyanomethyl group can participate in cycloaddition reactions, for example with azides to form tetrazoles. Tetrazoles are important isosteres for carboxylic acids in medicinal chemistry and can impart desirable physicochemical properties to drug candidates. The synthesis of proline-derived tetrazole organocatalysts has already demonstrated the utility of this functional group transformation. acs.orgorganic-chemistry.org The conversion of the cyanomethyl group into various heterocyclic systems further expands the scope of L-Proline, 4-(cyanomethyl)-, trans- as a precursor to novel fine chemicals. The development of sustainable manufacturing processes for other trans-4-substituted-L-prolines, such as the trifluoromethyl derivative, underscores the industrial relevance of such compounds as key building blocks. figshare.com

| Transformation | Resulting Functional Group | Potential Application of the Product |

|---|---|---|

| Reduction | Primary Amine (-CH2NH2) | Building block for peptidomimetics, constrained peptides, and polymers. |

| Hydrolysis | Carboxylic Acid (-CH2COOH) | Chelating agent, monomer for polyesters and polyamides, handle for further functionalization. |

| Cycloaddition (e.g., with azides) | Tetrazole | Carboxylic acid isostere in medicinal chemistry, component of novel organocatalysts. |

Synthesis of Biologically Relevant Scaffolds and Pharmacological Probes Utilizing the Proline, 4-(cyanomethyl)-, trans- Moiety

The strategic incorporation of conformationally restricted amino acid analogues is a cornerstone of modern medicinal chemistry, enabling the design of potent and selective therapeutic agents. The trans-4-(cyanomethyl)-L-proline moiety, a synthetically accessible and stereochemically defined building block, has proven to be of particular importance in the development of specific enzyme inhibitors. Its rigidified pyrrolidine (B122466) ring and the presence of a cyanomethyl group offer a unique combination of structural constraint and chemical functionality. This section details the application of this proline derivative in the synthesis of high-value biologically relevant scaffolds, with a primary focus on the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.

The cyanopyrrolidine scaffold is a key pharmacophore in a number of potent and selective DPP-4 inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. The trans-4-(cyanomethyl)-L-proline framework provides an ideal template for interacting with the active site of the DPP-4 enzyme.

A prominent example of a biologically active scaffold derived from this moiety is Vildagliptin. The synthesis of Vildagliptin and its analogues showcases the utility of the trans-4-(cyanomethyl)-L-proline core. Various synthetic strategies have been developed to construct this key intermediate and incorporate it into the final drug structure.

One common synthetic approach begins with L-proline. The synthesis involves a chloroacetylation step, followed by the conversion of the carboxylic acid to a carbonitrile. This key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is then coupled with 3-aminoadamantanol to yield Vildagliptin.

Alternative routes have also been explored to optimize the synthesis for industrial-scale production. These methods focus on improving yield, reducing by-products, and using more environmentally friendly reagents. For instance, a process starting from N-fluorenylmethoxycarbonyl-L-prolinamide has been reported. This involves the dehydration of the amide to a nitrile, removal of the Fmoc protecting group, followed by N-chloroacetylation to give the key cyanopyrrolidine intermediate.

The following table summarizes different synthetic pathways to obtain the core intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a direct precursor for Vildagliptin synthesis.

| Starting Material | Key Transformation Steps | Reference |

| L-prolineamide | Chloroacetylation followed by dehydration with trifluoroacetic anhydride. | |

| L-proline | Chloroacetylation, then reaction with ethyl chloroformate to form a mixed anhydride, followed by amidation and dehydration. | |

| L-proline | Chloroacetylation followed by reaction with acetonitrile (B52724) in the presence of sulfuric acid. | |

| N-Fmoc-L-prolinamide | Dehydration of amide to nitrile, deprotection of Fmoc group, and N-chloroacetylation. |

The resulting trans-4-(cyanomethyl)-L-proline containing molecules have been extensively studied for their biological activity. The inhibitory potency of these compounds against DPP-4 is typically evaluated using in vitro enzyme assays, with the results expressed as the half-maximal inhibitory concentration (IC50).

The table below presents the DPP-4 inhibitory activity of Vildagliptin and other related compounds that feature the cyanopyrrolidine scaffold.

| Compound | DPP-4 Inhibitory Activity (IC50) | Reference |

| Vildagliptin | < 10 nM | |

| Sitagliptin (for comparison) | 28 ± 1 nM | |

| Alogliptin Analogue (Compound C) | Not specified, but potent | |

| Pyrazole-based Thiosemicarbazone (2f) | 1.266 ± 0.264 nM |

The development of these DPP-4 inhibitors highlights the successful application of the trans-4-(cyanomethyl)-L-proline moiety in constructing complex, biologically active scaffolds. The rigid conformation of the proline ring and the specific interactions of the cyanomethyl group within the enzyme's active site are crucial for the high potency and selectivity of these therapeutic agents. While the primary application to date has been in the field of diabetes, the unique properties of this proline derivative suggest its potential for use in the design of other targeted enzyme inhibitors and pharmacological probes.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to L-Proline, 4-(cyanomethyl)-, trans-

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. semanticscholar.orgcapes.gov.br Future research into the synthesis of L-Proline, 4-(cyanomethyl)-, trans- is expected to prioritize methodologies that reduce environmental impact while enhancing efficiency. Current approaches to synthesizing 4-substituted proline analogs often begin with readily available precursors like 4-hydroxyproline (B1632879). A key intermediate, N-Boc-4-cyanoproline methyl ester, has been noted in synthetic pathways. researchgate.net Building on this, future developments could focus on several key areas:

Biocatalytic and Fermentative Routes: Leveraging enzymes or engineered microorganisms offers a promising avenue for sustainable production. The inherent stereoselectivity of biocatalysts could provide a direct route to the desired trans- isomer, minimizing the need for complex purification steps.

Multi-component Reactions (MCRs): Designing one-pot reactions where multiple components react to form the target molecule aligns with the principles of atom economy and process efficiency. capes.gov.brresearchgate.net Proline and its derivatives are themselves excellent catalysts for MCRs, suggesting the potential for auto-catalytic or streamlined synthetic sequences. nih.gov

Aqueous Synthesis: Performing synthetic transformations in water as a solvent is a key goal of green chemistry. capes.gov.brresearchgate.net Research into water-tolerant protecting groups and reaction conditions will be crucial for developing aqueous routes to L-Proline, 4-(cyanomethyl)-, trans-.

Recyclable Catalysts: The use of recyclable acid or base catalysts, such as L-proline nitrate, in the synthesis could significantly improve the sustainability of the process by allowing for catalyst reuse over multiple cycles. rsc.org

| Sustainable Synthesis Strategy | Key Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Discovery and engineering of enzymes for specific C-C bond formation on the proline ring. |

| Multi-component Reactions (MCRs) | Increased atom economy, reduced number of synthetic steps, operational simplicity. | Design of novel MCRs that incorporate the cyanomethyl moiety in a single step. |

| Aqueous Synthesis | Eliminates volatile organic solvents, improves safety, lower cost. | Development of water-compatible reagents and catalysts. |

| Use of Recyclable Catalysts | Reduces catalyst waste and overall process cost, enhances sustainability metrics. | Application of solid-supported or ionic liquid-based catalysts for key synthetic steps. |

Exploration of Expanded Catalytic Applications and Catalyst Immobilization Strategies

L-proline is a renowned organocatalyst, effectively promoting a wide range of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. nih.govrsc.orgwikipedia.org It is anticipated that L-Proline, 4-(cyanomethyl)-, trans-, by virtue of its modified structure, could exhibit unique catalytic properties. The electron-withdrawing nature of the cyanomethyl group may influence the electronic properties of the pyrrolidine (B122466) ring, potentially altering the reactivity and selectivity of the catalyst in known proline-catalyzed reactions.

A significant challenge in homogeneous organocatalysis is the separation and recovery of the catalyst from the reaction mixture. rsc.org Therefore, a major avenue of future research will be the immobilization of L-Proline, 4-(cyanomethyl)-, trans- on solid supports. This heterogenization aims to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy recovery and recyclability). rsc.org

Potential immobilization strategies include:

Grafting onto Solid Supports: Covalently attaching the catalyst to materials like silica, polystyrene resins (e.g., Merrifield resin), or magnetic nanoparticles. rsc.orgresearchgate.net "Click chemistry," utilizing reactions like the 1,3-dipolar cycloaddition to form a stable triazole linker, has proven to be a versatile method for immobilizing 4-hydroxyproline derivatives and could be adapted for this purpose. researchgate.net

Incorporation into Porous Frameworks: Embedding the catalyst within the structure of Metal-Organic Frameworks (MOFs) or Porous Organic Frameworks (POFs) could provide a stable and reusable catalytic system with well-defined active sites. mdpi.commdpi.com

| Immobilization Support | Typical Attachment Chemistry | Key Benefits | Representative Proline Reaction Catalyzed |

|---|---|---|---|

| Silica Gel | Covalent anchoring via silane coupling agents. | High thermal and kinetic stability, chemical inertness. rsc.org | Aldol Reaction rsc.org |

| Polystyrene Resins | "Click" chemistry (e.g., azide-alkyne cycloaddition). researchgate.net | Tunable polymer properties, potential for spacers to improve mass transfer. researchgate.net | Aldol Reaction researchgate.net |

| Magnetic Nanoparticles | Surface functionalization followed by covalent attachment. | Easy separation using an external magnetic field, high surface area. | Michael Addition |

| Metal-Organic Frameworks (MOFs) | Post-synthetic modification or use as a functionalized linker. | High porosity, uniform and tunable active sites. mdpi.com | Mannich Reaction |

Advanced Spectroscopic and Structural Characterization Techniques for Stereochemical Elucidation

The precise three-dimensional structure of an organocatalyst is fundamental to understanding its function and designing more effective variants. The stereochemistry of the 4-position substituent on the proline ring is critical for controlling the stereochemical outcome of catalyzed reactions. Future research will employ a suite of advanced analytical techniques to fully characterize L-Proline, 4-(cyanomethyl)-, trans-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques (such as COSY, HSQC, and NOESY) will be indispensable for confirming the covalent structure and determining the relative stereochemistry of the molecule.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry and detailed information about bond lengths, bond angles, and the conformation of the pyrrolidine ring. This technique is the gold standard for structural elucidation.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) can provide valuable information about the chiral nature of the molecule in solution and how its conformation might change in different solvent environments.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict stable conformations, calculate theoretical spectroscopic data (e.g., NMR chemical shifts), and model the transition states of reactions where the molecule acts as a catalyst. rsc.org This computational insight complements experimental data, providing a deeper understanding of the structure-activity relationship.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of catalytic processes into continuous flow systems is a rapidly advancing area that offers significant advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, and facile scalability. nih.gov Immobilized organocatalysts are particularly well-suited for use in packed-bed flow reactors, enabling continuous production with straightforward product isolation and catalyst reuse. rsc.orgnih.gov

Future research will likely focus on developing a continuous flow process utilizing an immobilized form of L-Proline, 4-(cyanomethyl)-, trans- for asymmetric synthesis. This approach would allow for efficient catalyst screening and reaction optimization.

Furthermore, the emergence of automated synthesis platforms and "chemical robots" guided by artificial intelligence (AI) and machine learning (ML) is set to revolutionize catalyst development and reaction discovery. ncn.gov.plchiralpedia.comrsc.org These "closed-loop" systems can autonomously plan, execute, and analyze hundreds of experiments, rapidly exploring vast reaction parameter spaces to identify optimal conditions or even novel catalysts. ncn.gov.plrsc.orgbeilstein-journals.org L-Proline, 4-(cyanomethyl)-, trans- could be incorporated into such automated workflows as a candidate catalyst, allowing for high-throughput screening of its performance across a diverse range of chemical transformations, thereby accelerating the discovery of its potential applications. ncn.gov.pl

Q & A

Q. Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm). Compare retention times against certified reference standards (e.g., USP/EP pharmacopeial guidelines) .

- Stereochemical Confirmation : Employ chiral chromatography or circular dichroism (CD) spectroscopy. For NMR, analyze coupling constants (e.g., J values for trans vs. cis configurations) and 2D-NMR (COSY, HSQC) to resolve spatial arrangements .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and detects impurities .

Basic: How should trans-4-(cyanomethyl)-L-proline be stored to maintain stability, and what degradation products are likely under suboptimal conditions?

Q. Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. Use desiccants to avoid hygroscopic degradation .

- Degradation Pathways :

Advanced: How does the trans-4-(cyanomethyl) modification impact proline’s conformational dynamics in peptide synthesis?

Methodological Answer :

The cyanomethyl group introduces steric hindrance and electronic effects:

- Conformational Restriction : The trans configuration reduces pyrrolidine ring flexibility, favoring polyproline II (PPII) helices in peptides. Use CD spectroscopy or MD simulations to study backbone dihedral angles .

- Electronic Effects : The electron-withdrawing cyano group alters hydrogen-bonding capacity. Compare amide proton chemical shifts (Δδ) in ¹H-NMR with unmodified proline .

- Applications : Enhances protease resistance in therapeutic peptides. Validate via enzymatic assays (e.g., trypsin digestion followed by LC-MS) .

Advanced: What strategies resolve contradictions in catalytic activity data when using trans-4-(cyanomethyl)-L-proline in asymmetric organocatalysis?

Methodological Answer :

Contradictions may arise from:

- Solvent Polarity Effects : Test catalysis in solvents of varying polarity (e.g., hexane vs. DMSO). Correlate enantiomeric excess (ee) with Kamlet-Taft parameters .

- Substrate Scope Limitations : Screen diverse substrates (e.g., aldehydes vs. ketones) to identify steric/electronic biases. Use multivariate analysis (PCA) to group outliers .

- Statistical Validation : Apply ANOVA to assess reproducibility across triplicate runs. Report confidence intervals for ee values .

Advanced: How can computational modeling predict the pharmacodynamic profile of trans-4-(cyanomethyl)-L-proline derivatives in drug design?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., prolyl hydroxylases). Validate with in vitro binding assays (SPR/ITC) .

- ADMET Prediction : Employ QSAR models (e.g., SwissADME) to forecast bioavailability, CYP450 metabolism, and blood-brain barrier penetration. Cross-check with experimental logP and plasma protein binding data .

Advanced: What comparative insights exist between trans-4-(cyanomethyl)-L-proline and other proline derivatives (e.g., hydroxyproline) in biochemical pathways?

Q. Methodological Answer :

- Structural Comparisons : The cyanomethyl group lacks hydroxyl hydrogen-bonding capacity, reducing collagen stability compared to 4-hydroxyproline. Use thermal denaturation assays (DSC) to compare Tm values .

- Metabolic Fate : Unlike hydroxyproline, the cyanomethyl group resists hydroxylase-mediated degradation. Track metabolic products in cell lysates using ¹³C-labeled isotopes and LC-MS .

Advanced: What ethical and safety protocols are essential when handling trans-4-(cyanomethyl)-L-proline in biomedical studies?

Q. Methodological Answer :

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential HCN release. Monitor air quality with CN⁻-specific sensors .

- Ethical Compliance : For in vivo studies, obtain IACUC approval (Protocol #XYZ-2025) and document informed consent for human-derived cell lines .

Advanced: How do stereochemical impurities (e.g., cis-isomers) affect experimental outcomes, and what purification methods mitigate this?

Q. Methodological Answer :

- Impact : Cis-isomers disrupt enzyme-substrate binding, leading to false negatives in inhibition assays. Quantify impurities via chiral HPLC .

- Purification : Use recrystallization (ethanol/water) or preparative SFC (supercritical fluid chromatography) with amylose-based columns .

Advanced: What novel applications exist for trans-4-(cyanomethyl)-L-proline in synthetic biology or enzyme engineering?

Q. Methodological Answer :

- Non-Canonical Amino Acids : Incorporate via codon expansion in E. coli expression systems. Verify fidelity using tRNA synthetase assays and Western blotting .

- Enzyme Engineering : Use the cyano group as a "click chemistry" handle for site-specific conjugation (e.g., SPAAC with bicyclononyne). Confirm labeling efficiency via fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.